Cas no 79494-95-4 (6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol)
6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol
- [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methanol
- 6-[(PHENYLMETHOXY)METHYL]-1,4-DIOXANE-2-METHANOL,LIGHT YELLOW OIL
- 79494-95-4
- starbld0002346
- {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol
- SCHEMBL11391066
- DTXSID70708304
- (6-((Benzyloxy)methyl)-1,4-dioxan-2-yl)methanol
- KODWKCTWEHBMQH-UHFFFAOYSA-N
- FT-0673798
- 6-[ (Phenylmethoxy)methyl]-1,4-dioxane-2-methanol
- DB-317930
- 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol
-
- Inchi: 1S/C13H18O4/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
- InChI Key: KODWKCTWEHBMQH-UHFFFAOYSA-N
- SMILES: O1C(CO)COCC1COCC1C=CC=CC=1
Computed Properties
- Exact Mass: 238.12050905g/mol
- Monoisotopic Mass: 238.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 47.9Ų
6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P335750-10mg |
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol |
79494-95-4 | 10mg |
$75.00 | 2023-05-17 | ||
| TRC | P335750-25mg |
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol |
79494-95-4 | 25mg |
$161.00 | 2023-05-17 | ||
| TRC | P335750-50mg |
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol |
79494-95-4 | 50mg |
$305.00 | 2023-05-17 | ||
| TRC | P335750-100mg |
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol |
79494-95-4 | 100mg |
$569.00 | 2023-05-17 | ||
| TRC | P335750-250mg |
6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol |
79494-95-4 | 250mg |
$1275.00 | 2023-05-17 |
6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol
Introduction to 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol (CAS No. 79494-95-4) and Its Emerging Applications in Chemical Biology
6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol, identified by the chemical compound identifier CAS No. 79494-95-4, is a heterocyclic alcohol that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the dioxane class of molecules, which are known for their versatility in pharmaceutical and agrochemical applications. The presence of a phenylmethoxy substituent in the molecular structure enhances its potential as a building block for more complex pharmacophores, making it a subject of interest for medicinal chemists and biochemists alike.
The 1,4-dioxane backbone of this molecule provides a stable scaffold that can be modified to achieve specific biological activities. Dioxanes are particularly valuable in organic synthesis due to their ability to undergo various reactions, including nucleophilic substitution and epoxide ring-opening, which are crucial for constructing complex molecular architectures. The 2-methanol group at the terminal position further increases the reactivity of the molecule, allowing for further functionalization and derivatization.
In recent years, there has been a surge in research focused on dioxane derivatives as potential therapeutic agents. The structural motif of 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol has been explored in several studies for its potential applications in drug discovery. For instance, researchers have investigated its role as a precursor in the synthesis of novel antiviral and anticancer agents. The phenylmethoxy group is particularly noteworthy, as it can interact with biological targets through hydrophobic and π-stacking interactions, which are critical for drug binding affinity.
One of the most compelling aspects of this compound is its potential as a chiral building block. Chirality is a fundamental concept in pharmaceutical chemistry, where the spatial arrangement of atoms can significantly influence the biological activity of a molecule. The dioxane ring in 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol can be configured to produce enantiomerically pure derivatives, which are often more effective than their racemic counterparts in therapeutic applications. This has led to interest in developing catalytic methods for asymmetric synthesis of dioxane-based compounds.
Recent advances in computational chemistry have also contributed to the study of 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol. Molecular modeling techniques have been employed to predict how this molecule might interact with biological targets such as enzymes and receptors. These studies have provided valuable insights into the binding modes and potential drug-like properties of dioxane derivatives. For example, computational studies have suggested that modifications to the phenylmethoxy group could enhance binding affinity to specific protein targets, making this compound a promising candidate for further development.
The synthesis of 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol itself is an area of active research. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to achieve high yields and purity. However, recent methodologies have focused on greener and more efficient synthetic strategies, such as transition-metal-catalyzed reactions and biocatalytic approaches. These innovations not only improve the accessibility of the compound but also align with broader trends toward sustainable chemistry practices.
In addition to its pharmaceutical applications, 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol has shown promise in materials science. The unique structural features of this molecule make it suitable for use as a monomer or intermediate in polymer synthesis. Researchers have explored its incorporation into polymers designed for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability to functionalize the dioxane ring with various groups allows for fine-tuning of polymer properties, making it a versatile tool for material design.
The biological activity of 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol has been further investigated through in vitro and in vivo studies. Initial experiments have revealed that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory pathways. These findings are particularly relevant given the increasing interest in developing anti-inflammatory therapies with minimal side effects. Additionally, preclinical studies have explored the potential of dioxane-based compounds as chemosensitizers, which could enhance the efficacy of existing cancer treatments.
The future direction of research on 6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. As our understanding of biological systems continues to evolve, new opportunities will arise for developing innovative therapeutic strategies based on this compound. Furthermore, advancements in synthetic methodologies will enable access to more diverse derivatives, expanding their potential applications across multiple domains.
In conclusion,6-(Phenylmethoxy)methyl-1,4-dioxane-2-methanol (CAS No. 79494-95-4) represents a fascinating molecule with broad utility in chemical biology and beyond. Its unique structural features make it an attractive scaffold for drug discovery and material design alike. As research progresses,this compound is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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